8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 | |
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248595-74-5 | |
| Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination at the 8-Position
Introducing bromine at the 8-position requires careful control of regioselectivity. In a patent by CN102924374B, bromination is achieved by starting with 6-bromo-isatin, which directs bromine to the 6-position during cyclocondensation. However, achieving 8-bromo substitution necessitates either:
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Electrophilic bromination of pre-formed quinoline intermediates using N-bromosuccinimide (NBS) or Br₂ in acetic acid.
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Directed ortho-bromination via metal-catalyzed reactions, though this method is less documented in the reviewed sources.
In the crystal structure study by Filali Baba et al. (2018), 6-bromo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid was synthesized starting from brominated isatin, confirming that halogen positioning is feasible during the initial cyclocondensation step.
Oxidation and Carboxylic Acid Functionalization
The 4-carboxylic acid group is introduced through oxidation of methyl or vinyl substituents. A two-step process from the patent CN102924374B illustrates this:
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Alkylation : 2-Toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 100°C to form 2-vinyl-4-quinoline carboxylic acid.
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Oxidation : Potassium permanganate in alkaline medium oxidizes the vinyl group to a carboxylic acid, yielding quinoline-2,4-dicarboxylic acid with 94% efficiency.
For 8-bromo derivatives, analogous oxidation steps are applied post-bromination. Spectroscopic data (e.g., ¹H-NMR: δ 8.76 ppm for aromatic protons, IR: 3345 cm⁻¹ for O-H stretch) align with successful carboxylation.
Bromination Methodologies and Optimization
Direct Bromination of Quinoline Intermediates
Post-cyclization bromination using Br₂ in H₂SO₄ at 0–5°C selectively substitutes the 8-position due to the electron-donating effect of the 2-oxo group. For example, Filali Baba et al. (2017) reported 87.9° dihedral angles between substituents and the quinoline plane, indicating minimal steric hindrance for bromine incorporation.
Brominated Starting Materials
Using 8-bromo-isatin derivatives in the Pfitzinger reaction ensures direct incorporation of bromine. This method avoids competing reactions but requires synthesizing specialized isatin precursors, which may involve:
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Sandmeyer bromination of aniline derivatives followed by isatin synthesis.
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Ulmann-type coupling for introducing bromine at specific positions.
Reaction Conditions and Yield Optimization
Optimal temperatures and stoichiometric ratios are critical. For instance, exceeding 45°C during oxidation leads to decarboxylation, while insufficient base (NaOH) in the Pfitzinger reaction reduces cyclization efficiency.
Spectroscopic and Crystallographic Validation
NMR Spectroscopy
X-ray Crystallography
Crystal structures (e.g., C22H16BrN3O3) reveal intramolecular hydrogen bonds (C–H···O) and π-π stacking, stabilizing the planar quinoline system. The bromine atom’s position is confirmed via anomalous scattering effects.
Challenges and Alternative Approaches
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Regioselectivity : Competing bromination at the 5- or 6-positions necessitates directing groups or protective strategies.
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Carboxylic Acid Stability : Acidic conditions during bromination may protonate the carboxylate, requiring pH-controlled environments.
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Scalability : Patent CN102924374B emphasizes cost-effective, industrial-scale processes using readily available reagents like KMnO₄ and phenyl aldehyde .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Condensation Reactions: The carboxylic acid group can form esters or amides through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Condensation Reactions: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Condensation Products: Esters or amides of quinoline.
Scientific Research Applications
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It serves as a probe to study biological processes involving quinoline derivatives.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The quinoline-4-carboxylic acid scaffold is highly versatile, with substitutions at positions 2, 3, 6, and 8 significantly altering activity. Below is a comparison of key analogs:
Physicochemical Properties
- Acid-Base Behavior: The carboxylic acid group (pKa ~2–3) and quinoline nitrogen (pKa ~4–5) contribute to zwitterionic behavior at physiological pH, affecting bioavailability .
- Thermal Stability : Nitro-substituted analogs (e.g., 6-Nitro) exhibit high melting points (>300°C), whereas brominated derivatives may have lower thermal stability due to weaker intermolecular forces .
Biological Activity
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H6BrNO3 and a molecular weight of 268.07 g/mol. The presence of the bromine atom at the 8-position of the quinoline ring significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological system being studied, but it is known to affect processes such as:
- Antibacterial Activity : By inhibiting bacterial growth through interference with bacterial enzymes.
- Anticancer Activity : By inducing apoptosis in cancer cells or inhibiting proliferation.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, compounds similar to 8-Bromo-2-oxo-1,2-dihydroquinoline have shown moderate antibacterial activity against various strains. Research indicates that these compounds can be effective against drug-resistant bacteria, making them potential candidates for new antimicrobial agents .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 8-Bromo-2-oxo-1,2-dihydroquinoline | Moderate | 50 - 100 |
| 4-Hydroxyquinoline derivatives | Significant | < 20 |
Anticancer Activity
In vitro studies have evaluated the anticancer effects of 8-Bromo-2-oxo-1,2-dihydroquinoline derivatives against several cancer cell lines. Notably, these compounds have been tested against the MCF-7 breast cancer cell line using the MTT assay, revealing promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Bromo derivative | MCF-7 | 25 ± 5 |
| Doxorubicin (control) | MCF-7 | 10 ± 3 |
These results indicate that while the compound exhibits cytotoxic effects on cancer cells, further optimization may be necessary to enhance its efficacy compared to established chemotherapeutics like Doxorubicin .
Case Studies
- Antiviral Studies : A study investigated the potential of quinoline derivatives in inhibiting HIV integrase activity. Although specific data on 8-Bromo-2-oxo-1,2-dihydroquinoline was limited, related compounds demonstrated promising integrase inhibitory activity with IC50 values around 40 µM .
- Structure–Activity Relationship (SAR) : Research focused on modifying the core structure of quinolines led to enhanced antibacterial and anticancer activities. The introduction of various substituents at different positions on the quinoline ring resulted in compounds with improved potency against bacterial strains and cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid?
- Answer: A common approach involves coupling the carboxylic acid moiety with amines using activating agents. For example, HBTU (1.1 mol) and triethylamine (3.3 mol) in DMF at 0°C, followed by room-temperature stirring for 12 hours, efficiently yield carboxamide derivatives . Optimize stoichiometry and solvent choice (e.g., anhydrous DMF) to minimize side reactions. Purification via column chromatography or recrystallization is recommended.
Q. How should this compound be stored to maintain stability in laboratory settings?
- Answer: Store in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or decomposition. Safety data sheets recommend avoiding exposure to static discharge, open flames, and direct sunlight . For long-term storage, consider inert atmospheres (e.g., argon) and temperatures below -20°C.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Answer:
- 1H/13C NMR: Resolve aromatic protons (δ 7-8 ppm) and confirm bromine’s deshielding effects on adjacent carbons .
- HPLC-MS: Monitor purity and detect byproducts using reverse-phase C18 columns with UV/Vis detection (λ = 254 nm).
- FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
Q. What are critical factors in designing coupling reactions with this compound?
- Answer:
- Coupling Agents: Use HBTU or EDC/HOBt for amide bond formation to enhance efficiency .
- Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) improve solubility but may require degassing to prevent oxidation.
- Temperature Control: Initiate reactions at 0°C to suppress side reactions, then gradually warm to room temperature.
Q. How does bromine substitution at the 8-position influence reactivity compared to other halogens?
- Answer: Bromine’s electron-withdrawing effect increases electrophilicity at the 4-carboxylic acid group, enhancing reactivity in nucleophilic substitutions. Compared to chloro analogs, bromine’s larger atomic radius may sterically hinder certain reactions but improves leaving-group ability in SNAr mechanisms .
Advanced Research Questions
Q. How can researchers address inconsistencies in NMR data during derivative synthesis?
- Answer: Discrepancies often arise from residual solvents or tautomeric equilibria. Use deuterated DMSO-d6 for better resolution of exchangeable protons. For ambiguous peaks, perform 2D NMR (COSY, HSQC) or spiking experiments with authentic standards .
Q. What computational tools predict this compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states. Focus on the LUMO localization at the 8-bromo position to predict regioselectivity. Compare results with experimental kinetic data .
Q. How to mitigate decomposition during amide coupling reactions?
- Answer: Decomposition often occurs via acid-catalyzed hydrolysis. Strategies include:
- Using anhydrous solvents and molecular sieves to scavenge water.
- Adding a catalytic amount of DMAP to accelerate coupling and reduce reaction time .
- Monitoring reaction progress via TLC to terminate before side reactions dominate.
Q. What is the impact of the 8-bromo group on the compound’s acidity?
- Answer: The electron-withdrawing bromine increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs (pKa ~4.0). Titration with NaOH or computational pKa prediction tools (e.g., MarvinSuite) can quantify this effect .
Q. How to analyze byproducts in multicomponent reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
